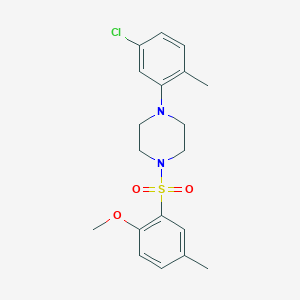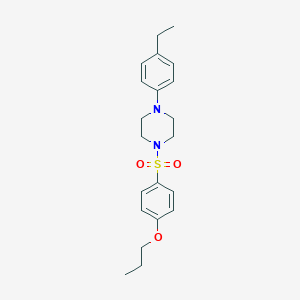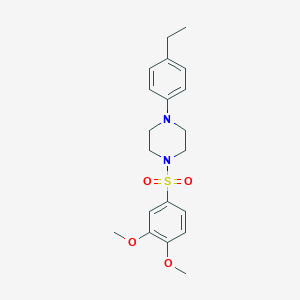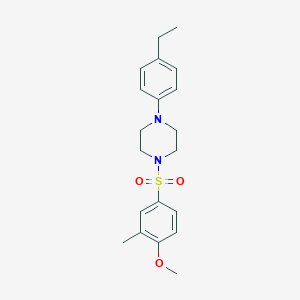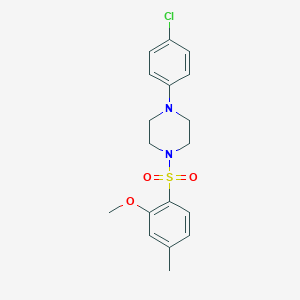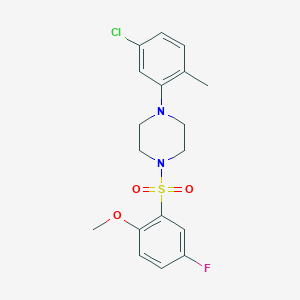
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with chloro, methyl, fluoro, and methoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methylphenol, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate is cyclized with piperazine under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the nitro group if present.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and fluoro groups, resulting in different chemical and biological properties.
4-(5-Fluoro-2-methoxyphenyl)sulfonylpiperazine: Lacks the chloro and methyl groups, affecting its reactivity and applications.
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
696633-76-8 |
|---|---|
Molecular Formula |
C18H20ClFN2O3S |
Molecular Weight |
398.9g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-13-3-4-14(19)11-16(13)21-7-9-22(10-8-21)26(23,24)18-12-15(20)5-6-17(18)25-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
XIGBBCQDJDKVIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


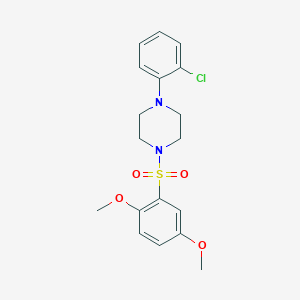
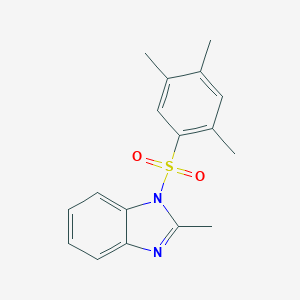
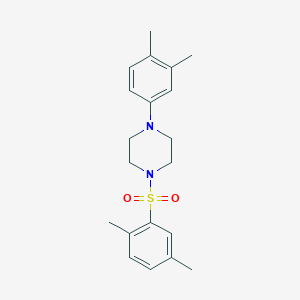
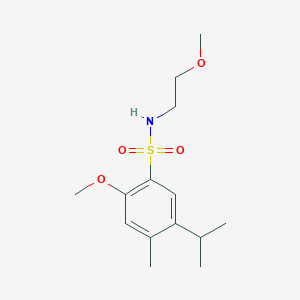
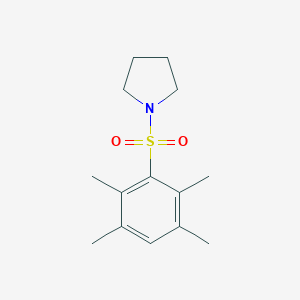
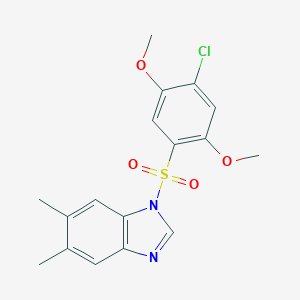
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B369170.png)
![1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B369171.png)
